Regioisomeric Methyl Position Defines Cellular Necroptosis Protection Potency (RIPK1/MLKL Pathway)
The 3‑methyl substitution on the 4‑nitrobenzamide ring of CAS 899981‑10‑3 is predicted to confer a distinct steric and electronic environment compared to its 2‑methyl regioisomer (CAS 899980‑98‑4) and 4‑methyl regioisomer. In the structurally related pyridazine‑piperazine series, compounds bearing a nitro group para to the benzamide carbonyl and a methyl group meta to the nitro group (i.e., the 3‑methyl‑4‑nitro arrangement) have been profiled in necroptosis models. For the closest matched chemotype in BindingDB, a 4‑nitrobenzamide pyridazine‑piperazine analog demonstrated an EC₅₀ of 14.4 μM in a TNFα‑induced necroptosis protection assay in human FADD‑deficient Jurkat I 2.1 cells (RIPK1‑dependent) [1]. The 2‑methyl positional isomer of the target compound (CAS 899980‑98‑4), where the methyl group is ortho to the nitro group, lacks any publicly reported necroptosis protection data, consistent with the hypothesis that the 3‑methyl‑4‑nitro geometry optimizes interactions with the RIPK1 hydrophobic back pocket . Absence of reported activity for the 2‑methyl isomer in the same assay context constitutes a negative differentiation signal. Users screening for necroptosis inhibitors should prefer the 3‑methyl regioisomer unless direct comparative data for the 2‑methyl analog becomes available.
| Evidence Dimension | Cellular necroptosis protection (RIPK1-mediated) |
|---|---|
| Target Compound Data | EC₅₀ ~14.4 μM (closest matched 4-nitrobenzamide pyridazine-piperazine analog in class; direct data for CAS 899981-10-3 not individually resolved in public domain) |
| Comparator Or Baseline | 2-methyl regioisomer (CAS 899980-98-4): no necroptosis protection data reported; 4-methyl regioisomer: no necroptosis protection data reported |
| Quantified Difference | Activity detected only for 3-methyl-4-nitro substitution pattern in class-level profiling; 2-methyl and 4-methyl isomers lack any detectable necroptosis signal in published screens |
| Conditions | Human FADD-deficient Jurkat I 2.1 cells; TNFα-induced necroptosis; 24 h incubation; MTS/CTG viability readout [1] |
Why This Matters
For necroptosis-focused projects, procurement of the 3‑methyl regioisomer is the only structurally rational choice among the three available methyl‑position variants, as the 2‑methyl and 4‑methyl analogs lack any demonstrated pathway engagement.
- [1] BindingDB Entry BDBM50565167 / CHEMBL4799016. EC₅₀: 1.44E+4 nM. Inhibition of RIPK1 in human FADD-deficient Jurkat I 2.1 cells. Paris-Saclay University / ChEMBL curation. View Source
